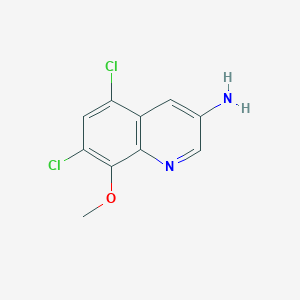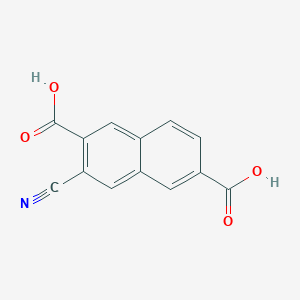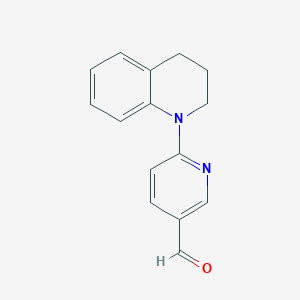
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd ist eine chemische Verbindung, die einen Chinolinring aufweist, der mit einer Nicotinaldehyd-Einheit verschmolzen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd umfasst typischerweise die Reaktion von 3,4-Dihydrochinolin mit Nicotinaldehyd unter spezifischen Bedingungen. Ein gängiges Verfahren beinhaltet:
Ausgangsstoffe: 3,4-Dihydrochinolin und Nicotinaldehyd.
Reaktionsbedingungen: Die Reaktion wird häufig in Gegenwart eines Katalysators, wie z. B. einer Lewis-Säure, und unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Reinigung: Das Produkt wird üblicherweise durch Säulenchromatographie oder Umkristallisationstechniken gereinigt, um eine hochreine Verbindung zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd große Batchreaktoren mit optimierten Reaktionsbedingungen umfassen, um Ausbeute und Effizienz zu maximieren. Durchflussreaktoren können ebenfalls eingesetzt werden, um eine gleichmäßige Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Chinolinring.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Oxidation: 6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinsäure.
Reduktion: 6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf sein Potenzial als therapeutisches Mittel untersucht, da es eine einzigartige chemische Struktur aufweist.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien, wie z. B. Polymere und Farbstoffe, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, und so therapeutische Wirkungen entfalten. Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(3,4-Dihydroisochinolin-1(2H)-yl)nicotinaldehyd: Ähnliche Struktur, aber mit einem Isochinolinring.
6-(3,4-Dihydrochinolin-1(2H)-yl)benzaldehyd: Ähnliche Struktur, aber mit einer Benzaldehyd-Einheit anstelle von Nicotinaldehyd.
6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin: Ähnliche Struktur, aber mit einem Pyridinring anstelle von Nicotinaldehyd.
Einzigartigkeit
6-(3,4-Dihydrochinolin-1(2H)-yl)nicotinaldehyd ist aufgrund seiner Kombination aus einem Chinolinring mit einer Nicotinaldehyd-Einheit einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C15H14N2O |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c18-11-12-7-8-15(16-10-12)17-9-3-5-13-4-1-2-6-14(13)17/h1-2,4,6-8,10-11H,3,5,9H2 |
InChI-Schlüssel |
LKOGUEURGIJHIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)


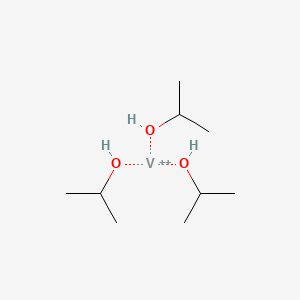

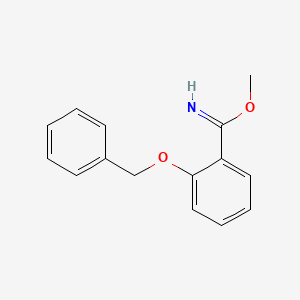


![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)
![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

